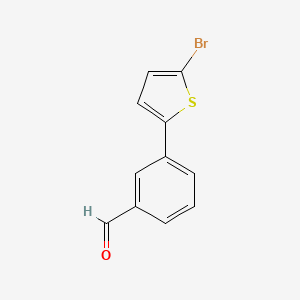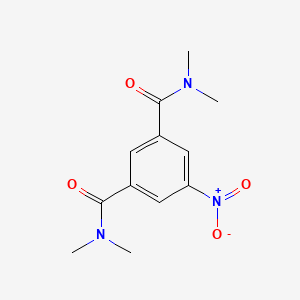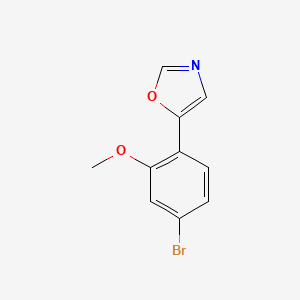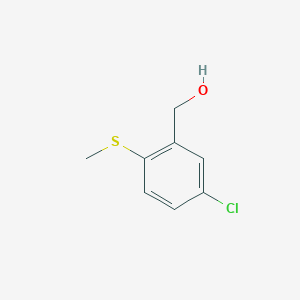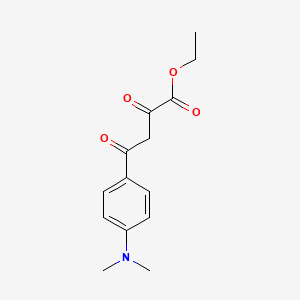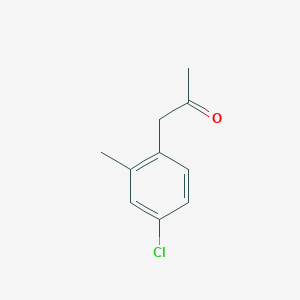
1-(4-Chloro-2-methylphenyl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(4-Chloro-2-methylphenyl)-2-propanone” were not found, related compounds such as ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion have been synthesized . The synthesis involved various steps and the use of different reagents .
Applications De Recherche Scientifique
Synthetic Cathinones
This compound is a derivative of cathinones, which are a type of synthetic stimulant. Cathinones are often used in research related to substance abuse and addiction .
Forensic Analysis
The compound is often found in seizures by drug enforcement agencies. It can be identified and characterized by various instrumental analytical methods such as gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry n (LC–MS n), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography .
Crystallographic Analysis
Crystallographic analysis is not routinely included among techniques used for analyzing chemical compounds, especially those appearing on the “designer drug” market or narcotics. However, in cases where seizures by police contain crystalline substances, crystallographic analysis allows quick identification of the investigated compound .
Identification of Salted Forms and Enantiomeric Forms
X-ray crystallography can provide information that the compound is in salted forms with sulfate and hydrochloride, respectively; in addition, both compounds existed as racemic mixtures .
Pharmacology and Toxicology
The compound can be used in research related to pharmacology and toxicology, particularly in understanding the effects of synthetic cathinones .
Synthesis of Synthetic Cathinones
The compound can be used in the synthesis of synthetic cathinones, which are a type of synthetic stimulant .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIOVJPBRIIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)


